1-methanesulfonyl-1H-pyrazol-4-amine

Description

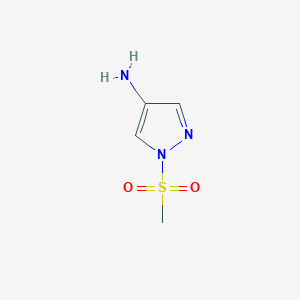

Structure

3D Structure

Properties

IUPAC Name |

1-methylsulfonylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3O2S/c1-10(8,9)7-3-4(5)2-6-7/h2-3H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDEMILZYVWBCCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501286832 | |

| Record name | 1-(Methylsulfonyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206641-28-2 | |

| Record name | 1-(Methylsulfonyl)-1H-pyrazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206641-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methylsulfonyl)-1H-pyrazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methanesulfonyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methanesulfonyl 1h Pyrazol 4 Amine and Its Analogs

Strategic Approaches to the Pyrazole (B372694) Core Synthesis

The pyrazole ring is a common motif in pharmacologically active compounds, and numerous methods for its synthesis have been developed. These can be broadly categorized into multicomponent reactions, hetero-cyclization strategies, and one-pot procedures, each offering distinct advantages in terms of efficiency, diversity, and atom economy.

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient approach to complex molecules like substituted pyrazoles. rsc.orgmdpi.com These reactions are characterized by their operational simplicity, high atom economy, and the ability to generate diverse libraries of compounds from readily available starting materials. mdpi.com

A general scheme for a three-component synthesis of a 5-aminopyrazole is depicted below:

| Reactant A | Reactant B | Reactant C | Catalyst/Conditions | Product |

| Hydrazine (B178648) | β-Ketonitrile | Isothiocyanate | Base, Solvent, Heat | 5-Amino-1H-pyrazole-1-carbothioamide |

| Hydrazine | Arylidene malononitrile (B47326) | Isothiocyanate | HAp/ZnCl2, 60-70°C | 5-Amino-1H-pyrazole-1-carbothioamide |

This table showcases representative examples of multicomponent reactions for the synthesis of aminopyrazole derivatives.

Hetero-Cyclization Strategies

Hetero-cyclization reactions are fundamental to the synthesis of heterocyclic compounds, including pyrazoles. The most common and classical approach to the pyrazole ring is the condensation of a hydrazine derivative with a 1,3-dielectrophilic species. mdpi.com The choice of the 1,3-dicarbonyl compound or its synthetic equivalent dictates the substitution pattern on the resulting pyrazole.

For the synthesis of 4-aminopyrazoles, a key precursor would be a β-ketonitrile or a related compound where the nitrile group can be converted to an amine. For instance, the reaction of a hydrazine with a suitably substituted β-ketonitrile can lead to the formation of a 5-aminopyrazole, which is isomeric to the desired 4-aminopyrazole. organic-chemistry.org To achieve the 4-amino substitution pattern, alternative starting materials or subsequent functional group manipulations are necessary. A one-step cyclization method for synthesizing N-heteroalkyl-N′-tosylpiperazines involves the reaction of commercially available amines with tosylbis(2-(tosyloxy)ethyl)amine under mild conditions, showcasing a practical approach to heterocycle formation. organic-chemistry.org

One-Pot Synthetic Procedures for Scaffold Assembly

One-pot syntheses, which involve multiple reaction steps being carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resources. nih.gov These procedures are particularly valuable for the construction of complex heterocyclic scaffolds.

A one-pot synthesis of N-arylpyrazoles has been developed from aryl halides, di-tert-butylazodicarboxylate, and 1,3-dicarbonyl compounds. organic-chemistry.org This method allows for the introduction of a substituent at the N1 position from the outset. Similarly, new 1H-pyrazole-1-carbothioamide derivatives have been synthesized via a one-pot multicomponent reaction of hydrazine hydrate (B1144303), arylidene malononitrile, and cyclohexyl isothiocyanate. biointerfaceresearch.com These one-pot approaches can be conceptually adapted for the synthesis of precursors to 1-methanesulfonyl-1H-pyrazol-4-amine by selecting appropriate starting materials. For example, using a hydrazine derivative with a pre-installed methanesulfonyl group or a 1,3-dicarbonyl synthon that would lead to a 4-amino or a precursor group at the C4 position.

Directed Synthesis of this compound and Precursors

Once the pyrazole core is established, or concurrently with its formation, the methanesulfonyl group at the N1 position and the amine group at the C4 position must be introduced. This can be achieved through various synthetic strategies, including substitution reactions and functional group interconversions. A particularly direct route involves the use of a commercially available, advanced intermediate.

A key precursor for the synthesis of the title compound is 1-(Methylsulfonyl)-4-nitro-1H-pyrazole . scbt.com This commercially available starting material already possesses the required methanesulfonyl group at the N1 position and a nitro group at the C4 position, which can be readily converted to the desired amine functionality.

Sulfone Displacement Approaches and Related Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a powerful tool for the functionalization of electron-deficient aromatic and heteroaromatic rings. masterorganicchemistry.com In principle, a pyrazole ring bearing a suitable leaving group at the C4 position, such as a halogen, and activated by an electron-withdrawing group like the N1-methanesulfonyl group, could undergo nucleophilic substitution with an amine source to introduce the 4-amino group. Fluorine is often a surprisingly effective leaving group in nucleophilic aromatic substitution reactions. masterorganicchemistry.com

While direct displacement of a sulfone group from a pyrazole ring by an amine is not a commonly reported transformation, the concept of nucleophilic aromatic substitution is relevant. The reactivity in SNAr reactions generally follows the order F > Cl > Br > I for the leaving group. masterorganicchemistry.com Therefore, a more plausible, albeit multi-step, approach would involve the synthesis of a 1-methanesulfonyl-4-halopyrazole, followed by nucleophilic substitution with an amine or an amine surrogate.

The methylsulfonyl moiety is known to be preferentially displaced by both thiols and amines in quinoxaline (B1680401) and quinazoline (B50416) substrates, indicating its potential as a leaving group in certain heterocyclic systems. byu.edu

Functional Group Interconversions on the Pyrazole Scaffold

Functional group interconversions are essential transformations in organic synthesis, allowing for the conversion of one functional group into another. organic-chemistry.orgub.eduvanderbilt.edu In the context of synthesizing this compound, two key interconversions are of primary importance: the introduction of the N1-methanesulfonyl group and the conversion of a precursor group at C4 to an amine.

A highly efficient and direct route to this compound involves the reduction of the nitro group of the commercially available precursor, 1-(methylsulfonyl)-4-nitro-1H-pyrazole. scbt.comnih.gov This transformation is a classic example of functional group interconversion and can be achieved under various reducing conditions, such as catalytic hydrogenation.

A novel synthesis of N1-alkyl-substituted 4-aminopyrazoles has been described starting from commercially available 4-nitropyrazole. researchgate.net The N1-alkylation is achieved via a Mitsunobu reaction with primary and secondary alcohols, followed by the reduction of the nitro group. researchgate.net This two-step process highlights a viable strategy for introducing substituents at the N1 position and subsequently forming the 4-amino group.

Optimization of Reaction Conditions and Yields for Scalable Production

Transitioning a synthetic route from laboratory scale to industrial production necessitates rigorous optimization of reaction conditions to ensure safety, cost-effectiveness, and high yields. For the synthesis of this compound and related aminopyrazoles, several key parameters are crucial for scalable production. While specific large-scale industrial processes for this exact compound are proprietary, general principles for the scalable synthesis of functionalized pyrazoles can be applied.

A practical and scalable process for a related compound, 4-amino-1,3-dimethylpyrazole hydrochloride, highlights a three-step sequence starting from methyl hydrazine and technical grade acetaldehyde (B116499) dimethylacetal, which results in a high chemical and isomeric purity (>99.0%). researchgate.net This underscores the importance of readily available and cost-effective starting materials for industrial applications.

Key optimization parameters include:

Catalyst Selection: The choice of catalyst is paramount. For many aminopyrazole syntheses, both acid and base catalysts are employed. For instance, the synthesis of functionalized 5-aminopyrazoles from N-tosylhydrazones can be optimized by screening various acids, with AlCl3 sometimes providing superior yields and shorter reaction times compared to other Lewis or Brønsted acids. datapdf.com In some cases, heterogeneous catalysts like V2O5/SiO2 are utilized, which are advantageous for large-scale operations due to their ease of separation and potential for recycling. bohrium.com

Solvent Choice: The solvent plays a critical role in reaction kinetics, solubility of reagents, and product isolation. While traditional organic solvents like ethanol, DMF, and toluene (B28343) are common, there is a growing trend towards using greener solvents like water or ionic liquids. beilstein-journals.org The selection of an appropriate solvent can also influence the regioselectivity of the reaction. For scalable processes, factors such as solvent cost, toxicity, and ease of recovery are major considerations.

Temperature and Reaction Time: These two parameters are often interlinked. Optimization involves finding the lowest possible temperature and shortest reaction time that still afford a high yield of the desired product. This not only saves energy but also minimizes the formation of byproducts. For example, gram-scale synthesis of 4-functionalized pyrazoles has been demonstrated at 0 °C, indicating that harsh conditions are not always necessary. beilstein-journals.orgnih.gov

Reagent Stoichiometry and Addition Rate: Precise control over the molar ratios of reactants is essential to maximize yield and minimize unreacted starting materials. In a scalable setting, the rate of addition of one reagent to another can be critical for controlling reaction exotherms and preventing side reactions.

The utility of optimized protocols is often demonstrated through gram-scale synthesis experiments, which serve as a bridge between laboratory-scale research and industrial production. For instance, the PhICl2/NH4SCN-mediated thiocyanation of pyrazoles was successfully scaled up to 10.0 mmol, yielding the desired product in 88% yield, showcasing the robustness of the optimized conditions. beilstein-journals.orgnih.gov

Table 1: Optimization of Reaction Conditions for the Synthesis of 5-Aminopyrazoles from N-Tosylhydrazones A representative study on optimizing conditions for a related aminopyrazole synthesis.

| Entry | Acid Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | AlBr3 | DCE | rt | 24 | 33 |

| 2 | AlBr3 | DCE | Reflux | 1 | 80 |

| 3 | AlCl3 | DCE | Reflux | 0.5 | 83 |

| 4 | SnCl4 | DCE | Reflux | 1 | 61 |

| 5 | FeCl3 | DCE | Reflux | 2 | 55 |

| 6 | AlCl3 | CHCl3 | Reflux | 1 | 75 |

| 7 | AlCl3 | Toluene | Reflux | 2 | 68 |

Data sourced from a study on the regioselective synthesis of highly functionalized pyrazoles. datapdf.com

Advanced Synthetic Techniques and Principles

Recent advancements in synthetic chemistry have provided powerful tools to enhance the synthesis of pyrazole derivatives, focusing on increasing efficiency, reducing environmental impact, and simplifying procedures.

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. By directly heating the reactants and solvent, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields. dergipark.org.tr This is particularly advantageous in the synthesis of heterocyclic compounds like pyrazoles.

Numerous studies have demonstrated the successful application of microwave energy to the synthesis of aminopyrazoles and their fused ring analogs. beilstein-journals.orgnih.govbeilstein-journals.org For instance, the synthesis of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and β-halovinyl/aryl aldehydes showed high yields when carried out under solvent-free microwave irradiation. nih.govbeilstein-journals.org Similarly, a one-pot, three-component synthesis of 4H-pyrano[2,3-c]pyrazoles was found to be significantly faster with microwave heating compared to conventional methods. nanobioletters.com

The benefits of microwave assistance are often dramatic, as illustrated in the comparative data below. Reactions that might take several hours under conventional reflux can often be completed in a matter of minutes. dergipark.org.trnih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazole Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Two-step pyrazole synthesis | 5 days (step 1) | 2 hours (step 1) | Not specified | dergipark.org.tr |

| Synthesis of quinolinones | 4 hours | 10 seconds | Not specified | nih.gov |

| Dimerisation of cyanopyrazoles | 20 hours | 30 min - 3.5 hours | Drastically reduced time | lookchem.com |

| One-pot pyrazole synthesis | 4 hours | 2 minutes | From 75% to 91% | nih.gov |

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of aminopyrazole synthesis, these principles are being increasingly applied. Key strategies include:

Use of Greener Solvents: Water is an ideal green solvent due to its non-toxicity, availability, and safety. Several multicomponent reactions for the synthesis of pyrazole derivatives, such as spiro[indoline-3,4'-pyrazolo[3,4-b]pyridine]-2,6'(1'H)-diones, have been successfully carried out in water. nih.gov

Catalysis: The use of catalysts, especially those that are recyclable and non-toxic, is a cornerstone of green chemistry. Catalytic amounts of reagents are preferred over stoichiometric amounts to minimize waste. acs.org For example, the use of sodium gluconate as an organic catalyst has been reported for the synthesis of fused pyrazoles. rsc.org

Atom Economy and Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains all or most of the atoms of the starting materials. This high atom economy is a key principle of green chemistry. Many fused pyrazole systems are assembled using MCRs, which offer simplicity, shorter reaction times, and high product yields. rsc.org The CHEM21 green metrics toolkit provides a framework for evaluating the environmental footprint of such chemical transformations. rsc.org

Conducting reactions without a solvent offers significant environmental and economic advantages, including reduced waste, lower costs, and simplified purification procedures. Solvent-free, or solid-state, reactions are often facilitated by grinding the reactants together, sometimes with a catalyst, or by using microwave irradiation.

The synthesis of 5-aminopyrazoles from ketene (B1206846) S,N-acetal and hydrazine hydrate has been achieved under solvent-free conditions using a V2O5/SiO2 heterogeneous catalyst. bohrium.comresearchgate.net Similarly, microwave-assisted solvent-free conditions have proven effective for the synthesis of various fused pyrazole systems, such as pyrazolo[1,5-a] nih.govresearchgate.netuniovi.estriazines. beilstein-journals.org These methods are not only environmentally benign but can also lead to higher yields and selectivity compared to their solvent-based counterparts. For instance, a one-pot multicomponent approach to synthesize coumarin-functionalized pyrazole derivatives using a magnetic nanoparticle catalyst under solvent-free conditions resulted in short reaction times and high yields. rsc.org

Regioselectivity and Stereoselectivity Control in Pyrazole Synthesis

The synthesis of substituted pyrazoles often presents challenges in controlling the orientation of substituents on the heterocyclic ring (regioselectivity) and the spatial arrangement of atoms (stereoselectivity), particularly for chiral analogs.

Regioselectivity: In the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, two different regioisomers can potentially be formed. Controlling which isomer is produced is a critical aspect of synthetic design. For this compound, the key is to ensure the formation of the 1,4-disubstituted pattern.

Several strategies are employed to achieve high regioselectivity:

Choice of Starting Materials: The electronic and steric properties of the substituents on both the hydrazine and the dicarbonyl component can direct the initial nucleophilic attack and subsequent cyclization to favor one regioisomer. For example, the reaction of N-tosylhydrazones with malononitrile in the presence of AlCl3 proceeds with complete regioselectivity to yield 5-aminopyrazoles. datapdf.com

Reaction Conditions: The solvent, temperature, and catalyst can significantly influence the regiochemical outcome. Different solvents can stabilize one transition state over another, leading to a preference for a specific isomer.

Directed Cycloadditions: 1,3-dipolar cycloaddition reactions are a powerful tool for constructing the pyrazole ring. The regioselectivity of these reactions can often be controlled. For instance, copper-catalyzed sydnone-alkyne cycloadditions provide a regioselective route to 1,4-disubstituted pyrazoles. acs.org The synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes has also been shown to be highly regioselective. rsc.org

Stereoselectivity: While this compound itself is an achiral molecule, the synthesis of its chiral analogs, which may have stereocenters on substituents or at the nitrogen atom, requires stereoselective methods.

Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a starting material to direct a reaction to proceed stereoselectively. After the desired stereocenter is created, the auxiliary is removed. The use of tert-butanesulfinamide as a chiral auxiliary has been successfully applied to the stereoselective synthesis of novel pyrazole derivatives. nih.gov

Asymmetric Catalysis: Chiral catalysts, such as metal complexes with chiral ligands or chiral organocatalysts, can create a chiral environment that favors the formation of one enantiomer over the other. An asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, catalyzed by a chiral-at-metal Rh(III) complex, affords chiral pyrazolo[3,4-b]pyridine analogs in high yields and excellent enantioselectivity (up to 99% ee). rsc.org

Synthesis from Chiral Precursors: Starting with an enantiomerically pure precursor can be a straightforward way to synthesize a chiral target molecule. For example, chiral pyrazoles with a stereogenic group attached to a nitrogen atom have been synthesized from α-chiral tosylhydrazones derived from α-amino acids. uniovi.es

The ability to control both regio- and stereoselectivity is crucial for the synthesis of structurally complex pyrazole analogs with specific biological activities.

Advanced Spectroscopic and Structural Elucidation of 1 Methanesulfonyl 1h Pyrazol 4 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR Characterization

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for 1-methanesulfonyl-1H-pyrazol-4-amine are not available in the reviewed literature.

Advanced 2D NMR Experiments for Connectivity and Stereochemistry

Detailed analysis from 2D NMR experiments such as COSY, HSQC, or HMBC for this compound has not been publicly documented.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy Analysis

A specific, experimentally-derived list of IR absorption frequencies (cm⁻¹) for this compound is not available in published research.

Raman Spectroscopy Applications

There are no specific Raman spectroscopy studies focused on this compound found in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Specific wavelengths of maximum absorption (λmax) and corresponding molar absorptivity values for the electronic transitions of this compound are not documented in the reviewed sources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of novel compounds through the analysis of their fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) is employed to confirm its molecular formula, C₄H₇N₃O₂S, by providing a highly accurate mass measurement. nih.gov The monoisotopic mass of the compound is 161.0259 Da. uni.lu

Cleavage of the Sulfonyl Group: A primary fragmentation pathway would be the cleavage of the N-S bond, leading to the loss of the methanesulfonyl group (•SO₂CH₃, 79 Da) or the pyrazole (B372694) ring itself. Another common fragmentation for sulfonamides is the loss of sulfur dioxide (SO₂, 64 Da).

Pyrazole Ring Fission: The pyrazole ring itself is known to undergo characteristic fragmentation. researchgate.net This typically involves the expulsion of stable neutral molecules like hydrogen cyanide (HCN, 27 Da) or molecular nitrogen (N₂, 28 Da), leading to various smaller fragment ions. researchgate.net

Loss of Methyl Group: Cleavage of the S-C bond could result in the loss of a methyl radical (•CH₃, 15 Da) from the methanesulfonyl group.

The analysis of these characteristic fragments allows for the unambiguous confirmation of the different structural components of the molecule. The table below lists the predicted mass-to-charge ratios (m/z) for various adducts of this compound. uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M]+ | 161.02535 |

| [M+H]+ | 162.03318 |

| [M+Na]+ | 184.01512 |

| [M+K]+ | 199.98906 |

| [M+NH4]+ | 179.05972 |

| [M-H]- | 160.01862 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction is the gold standard for structural elucidation. The process involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. mdpi.com The intensities and positions of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined and the molecular structure can be refined. nih.gov Although a specific crystal structure for this compound has not been reported, the methodology is extensively applied to its derivatives, such as in the structural determination of (5-Amino-1-o-tolyl-1H-pyrazol-4-yl)-[3-(1-methanesulfonyl-piperidin-4-yl)-phenyl]-methanone, a complex containing the core motifs of the title compound. rcsb.orgrcsb.org

The diffraction data allows for the determination of the unit cell parameters and the crystal system to which the compound belongs. The seven crystal systems are triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic. nih.gov The systematic absences in the diffraction data further reveal the space group, which describes the symmetry elements of the crystal lattice. Pyrazole derivatives crystallize in a variety of systems. For instance, some sulfonamide-containing triazolyl pyridine (B92270) derivatives have been found to crystallize in the monoclinic system with space groups such as P2₁/c, while others adopt a triclinic system with a P-1 space group. mdpi.com The specific system and space group for this compound would depend on the molecular packing, which is influenced by its specific functional groups and the resulting intermolecular forces.

| Compound Type | Crystal System | Space Group | Reference |

|---|---|---|---|

| Sulfonamide-Triazolyl Pyridine Derivative | Monoclinic | P2₁/c | mdpi.com |

| Sulfonamide-Triazolyl Pyridine Derivative | Triclinic | P-1 | mdpi.com |

| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate | Monoclinic | P2₁/n | nih.gov |

| Halogenated 1H-Pyrazoles | Orthorhombic / Monoclinic | Cmme / P2₁/c | mdpi.com |

The refined crystal structure provides a detailed picture of the molecular conformation and the network of non-covalent interactions that stabilize the crystal lattice. For this compound, several key interactions are expected:

Hydrogen Bonding: The presence of the amine group (-NH₂) and the pyrazole ring nitrogens makes hydrogen bonding a dominant interaction. Strong intermolecular N-H···N hydrogen bonds between the amine group of one molecule and a pyrazole nitrogen of a neighboring molecule are highly probable, leading to the formation of chains, dimers, or more complex motifs. nih.govcardiff.ac.uk Additionally, the sulfonyl oxygens can act as hydrogen bond acceptors, forming N-H···O interactions. mdpi.com

π-Stacking: The aromatic pyrazole ring can participate in π–π stacking interactions. In the crystal lattice, molecules may arrange in a face-to-face or offset manner to maximize these stabilizing interactions, often with centroid-to-centroid distances in the range of 4.5 to 5.0 Å. researchgate.net

These combined interactions dictate the final three-dimensional architecture of the solid-state material. mdpi.com The analysis of these forces is crucial for understanding the physical properties of the compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is then compared against the theoretically calculated percentages based on the proposed molecular formula (C₄H₇N₃O₂S) to verify its elemental composition and purity. For newly synthesized pyrazole derivatives, it is standard practice to report these findings. researchgate.netmdpi.commdpi.com

For this compound, the theoretical composition is:

Carbon (C): 29.80%

Hydrogen (H): 4.38%

Nitrogen (N): 26.07%

Oxygen (O): 19.85%

Sulfur (S): 19.90%

Experimental results from a combustion analysis that fall within a narrow margin of error (typically ±0.4%) of these calculated values provide strong evidence for the compound's identity and purity.

| Element | Theoretical Percentage (%) |

|---|---|

| Carbon (C) | 29.80 |

| Hydrogen (H) | 4.38 |

| Nitrogen (N) | 26.07 |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a leading computational method used to investigate the electronic structure of molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations for 1-methanesulfonyl-1H-pyrazol-4-amine would provide fundamental insights into its geometry, stability, and chemical properties. Such studies often employ various functionals, like B3LYP or CAM-B3LYP, paired with basis sets such as 6-311++G(d,p), to model the molecule's behavior accurately. researchgate.netjcsp.org.pk

Electronic Structure and Geometric Conformation Optimization

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data) This table presents hypothetical data representative of what a DFT geometry optimization would yield. Actual values would require a specific DFT calculation.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | S-O (Sulfonyl) | ~1.45 Å |

| Bond Length | S-N (Sulfonyl-Pyrazole) | ~1.65 Å |

| Bond Length | C-N (Amine) | ~1.40 Å |

| Bond Angle | O-S-O | ~120° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more reactive. For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack. The amine group is expected to contribute significantly to the HOMO, while the sulfonyl group and pyrazole (B372694) ring would influence the LUMO.

Table 2: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound This table contains representative values for illustrative purposes. Specific DFT calculations are needed for actual results.

| Parameter | Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability |

| Ionization Potential (I) | 6.5 | Energy to remove an electron |

| Electron Affinity (A) | 1.2 | Energy released on adding an electron |

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-deficient regions. researchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP surface would likely show a significant negative potential around the oxygen atoms of the sulfonyl group and the lone pair of the amine's nitrogen atom. These areas represent potential sites for hydrogen bonding and interactions with electrophiles. Positive potential would be expected around the hydrogen atoms of the amine group and the methyl group. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). nih.govresearchgate.net Comparing these predicted shifts with experimental data can help validate the proposed structure. researchgate.netchemrxiv.org

Similarly, DFT can compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. mdpi.com The calculations reveal the characteristic vibrational modes of the molecule's functional groups, such as the N-H stretching of the amine group, the S=O stretching of the sulfonyl group, and the various vibrations of the pyrazole ring.

Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Hypothetical Data) These values are representative examples. Actual prediction requires specific GIAO/DFT calculations.

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| CH₃ (Sulfonyl) | ~3.1 | C3 (Pyrazole) | ~135 |

| NH₂ | ~4.5 | C4 (Pyrazole) | ~110 |

| H3 (Pyrazole) | ~7.5 | C5 (Pyrazole) | ~140 |

Study of Tautomerism and Tautomeric Stability

Pyrazoles, particularly those with amino substituents, can exist in different tautomeric forms. Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, potential tautomerism could involve the migration of a proton from the amine group to a nitrogen atom on the pyrazole ring, resulting in an imine form.

DFT calculations can determine the relative energies and stabilities of these different tautomers. beilstein-journals.org By calculating the total electronic energy of each optimized tautomeric structure, researchers can predict which form is the most stable and therefore most likely to be observed under experimental conditions. mdpi.com Solvent effects can also be incorporated into these calculations to provide a more accurate picture of tautomeric equilibrium in solution. researchgate.net

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action. alrasheedcol.edu.iqnih.gov

For this compound, docking studies would involve placing the molecule into the active site of a specific protein target. The goal is to find the most stable binding pose and to quantify the strength of the interaction, usually expressed as a binding energy or docking score. researchgate.net The analysis of the docked pose reveals key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. nih.gov Given the prevalence of pyrazole derivatives in medicinal chemistry as inhibitors of kinases and other enzymes, suitable targets could include receptor tyrosine kinases or cyclin-dependent kinases. nih.govmdpi.com

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| B3LYP |

Ligand-Target Protein Interaction Analysis

This type of analysis uses molecular docking to predict how a ligand (in this case, this compound) might bind to the active site of a target protein. While studies on related pyrazole compounds show interactions with various kinases, cyclooxygenase (COX) enzymes, and carbonic anhydrases, no specific docking studies have been published for this compound against any particular protein target. mdpi.comnih.gov

Binding Affinity Prediction and Scoring

Following docking, scoring functions are used to estimate the binding affinity (e.g., in kcal/mol) between the ligand and its target. This score helps in ranking potential drug candidates. For structurally similar pyrazole-carboxamides, binding scores against human carbonic anhydrase I and II have been calculated, but no such predictions exist in the literature for this compound. nih.gov

Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Detailed analysis of the docked pose reveals crucial intermolecular forces that stabilize the ligand-protein complex. These include hydrogen bonds, hydrophobic interactions, and π-stacking. Research on other pyrazole derivatives frequently highlights the role of the pyrazole ring's nitrogen atoms and any attached functional groups in forming hydrogen bonds with amino acid residues in a protein's active site. nih.govnih.gov However, a specific analysis of these interactions for this compound has not been reported.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view than static docking models. These simulations can confirm the stability of the binding pose and reveal conformational changes. Although MD simulations are commonly applied to promising pyrazole-based drug candidates to assess their stability in a biological environment, no such studies have been published for this compound. nih.govnih.gov

Conformational Dynamics of Compound-Target Complexes

Analysis of MD trajectories includes calculating metrics like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess the stability of the complex and the flexibility of its components. This level of detailed conformational analysis is absent from the scientific literature for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. While QSAR models have been developed for various classes of pyrazole-containing compounds to guide the design of more potent analogs, this compound has not been included in such published models.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational methods, often employing Density Functional Theory (DFT), can be used to investigate the mechanisms of chemical reactions, including synthetic pathways or metabolic degradation. This involves calculating the energies of reactants, transition states, and products. There are no published computational studies elucidating reaction mechanisms that specifically involve this compound.

Chemical Transformations and Reactivity Profiling

Nucleophilic Substitution Reactions Involving the Methanesulfonyl Group

The methanesulfonyl group (-SO₂CH₃) attached to the pyrazole (B372694) nitrogen is a potent electron-withdrawing group, which influences the reactivity of the entire heterocyclic system. While typically a stable substituent, under specific conditions, it can potentially act as a leaving group in nucleophilic substitution reactions. The π-deficient nature of the pyrazole ring, enhanced by the sulfonyl group, can make the ring susceptible to certain nucleophilic attacks, although such reactions are not common. encyclopedia.pub

The viability of the methanesulfonyl group as a leaving group is often contingent on harsh reaction conditions and the presence of a strong nucleophile. The reaction difficulty stems from the strength of the N-S bond. In many heterocyclic systems, sulfonyl groups are more commonly displaced from carbon atoms rather than nitrogen atoms. However, in highly activated systems, displacement by potent nucleophiles can be achieved.

Table 1: Potential Nucleophilic Substitution Reactions

| Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|

| Strong Base (e.g., NaOH) | 1H-Pyrazol-4-amine | High temperature, prolonged reaction time |

| Alkoxides (e.g., NaOEt) | 1-Ethoxy-1H-pyrazol-4-amine | Anhydrous conditions, elevated temperature |

Note: This table represents theoretically possible transformations based on the general reactivity of N-sulfonyl compounds, as specific literature on 1-methanesulfonyl-1H-pyrazol-4-amine is limited.

Electrophilic and Nucleophilic Modifications of the Amino Group

The exocyclic amino group at the C4 position is a primary site for functionalization due to the nucleophilic nature of the nitrogen atom. msu.edu It readily participates in reactions with a wide range of electrophiles.

Electrophilic Modifications:

Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy to introduce new functionalities or to protect the amino group.

Alkylation: Direct alkylation with alkyl halides can occur, but often leads to a mixture of mono- and di-alkylated products. chemguide.co.uk Reductive amination, involving the reaction with an aldehyde or ketone followed by reduction of the resulting imine, provides a more controlled method for mono-alkylation. mdpi.com

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many biologically active molecules. nih.gov

Diazotization: Treatment with nitrous acid can convert the primary amino group into a diazonium salt. While often unstable, these intermediates can be used in subsequent reactions, such as Sandmeyer or Suzuki-Miyaura cross-coupling reactions, to introduce a variety of substituents. nih.gov

Nucleophilic Modifications: The primary amino group itself is not typically subject to direct nucleophilic attack. However, its derivatives can be. For instance, after conversion to a better leaving group (e.g., via diazotization), the position can undergo nucleophilic substitution. rsc.org

Further Functionalization and Derivatization of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle and can undergo various substitution reactions. The positions available for functionalization are C3 and C5. The directing effects of the N-sulfonyl and C4-amino groups influence the regioselectivity of these reactions.

Formylation: The Vilsmeier-Haack reaction (using POCl₃/DMF) is a common method to introduce a formyl group onto electron-rich heterocyclic rings. nih.govmdpi.com For 4-aminopyrazoles, formylation typically occurs at the C5 position. mdpi.com

Halogenation: Electrophilic halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce halogen atoms at the C3 or C5 positions, providing a handle for further cross-coupling reactions.

Nitration: Under carefully controlled conditions, nitration can introduce a nitro group, which can then be reduced to another amino group, allowing for further derivatization.

Metal-Catalyzed C-H Functionalization: Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer a direct way to form new C-C or C-heteroatom bonds at the C3 and C5 positions, avoiding the need for pre-functionalized substrates. rsc.org

Table 2: Representative Derivatization Reactions of the Pyrazole Ring

| Reaction Type | Reagent | Position of Functionalization | Product Type |

|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | C5 | 4-Amino-1-(methylsulfonyl)-1H-pyrazole-5-carbaldehyde |

| Bromination | NBS | C5 (likely) | 5-Bromo-1-methanesulfonyl-1H-pyrazol-4-amine |

Mechanistic Studies of Specific Reactions

While specific mechanistic studies for this compound are not extensively documented, the reactivity can be inferred from studies on analogous systems.

Reactions involving pyrazole derivatives can sometimes proceed through radical pathways, particularly under oxidative conditions or in certain metal-catalyzed processes. beilstein-journals.org For instance, in some diazotization reactions, the decomposition of the diazonium intermediate can involve radical species. The presence of radical intermediates can be detected by techniques such as electron paramagnetic resonance (EPR) spectroscopy or by using radical trapping agents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). csbsju.edu The formation of unexpected side products can also sometimes suggest the involvement of radical pathways. beilstein-journals.org

The pyrazole ring contains N-H protons in its unsubstituted form, but in this compound, the N1 position is substituted. The amino group has protons that can be removed by a strong base. Deprotonation of the amino group would generate a highly reactive amide anion. This anion could then be a potent nucleophile or could be oxidized.

Oxidation of the resulting anion could lead to the formation of a nitrogen-centered radical, initiating further reactions. Such pathways are crucial in understanding the mechanisms of certain coupling reactions or oxidative functionalizations. nih.gov The study of these pathways often involves cyclic voltammetry to determine oxidation potentials and computational chemistry to model the stability of the anionic and radical intermediates. The deprotonation step is the first part of a potential C-H insertion reaction pathway. researchgate.net

Preclinical Biological Activity and Mechanistic Insights

Overview of Biological Activities Associated with Aminopyrazole Scaffolds

The pyrazole (B372694) ring is a fundamental building block in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. nih.gov These activities include anti-inflammatory, anticancer, antimicrobial, and selective enzyme inhibition properties. nih.govmdpi.comresearchgate.net Aminopyrazoles, which feature a free amino group, are particularly versatile frameworks in drug discovery. nih.gov

Specifically, 5-aminopyrazoles (5APs) have been extensively studied for their anti-inflammatory and anticancer activities. nih.gov They have been identified as effective ligands for various enzymes and receptors, such as p38 MAPK, COX, and other targets implicated in cancer progression. nih.gov The recent approval of Pirtobrutinib, a 5AP derivative that acts as a reversible BTK inhibitor for treating mantle cell lymphoma, highlights the therapeutic success of this scaffold. nih.gov

Derivatives of 4-aminopyrazole have also shown significant biological potential. For instance, certain 4-aminopyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines like HeLa and human dermal fibroblasts. mdpi.com The versatility of the aminopyrazole scaffold allows for chemical modifications that can enhance their biological activity, making them a continued focus of pharmaceutical research. nih.govnih.gov

In Vitro Biological Evaluation Methodologies

To characterize the biological activity of compounds like "1-methanesulfonyl-1H-pyrazol-4-amine," a variety of in vitro assays are employed. These cell-free enzyme inhibition assays are crucial for determining the potency and selectivity of a compound against specific molecular targets.

Cell-free assays are a primary tool in the early stages of drug discovery to directly measure the interaction between a compound and its target enzyme without the complexities of a cellular environment. nih.gov These assays are designed to quantify the extent to which a compound inhibits the activity of a purified enzyme.

Protein kinases are a major class of drug targets, particularly in oncology. mdpi.com Cell-free kinase inhibition assays are used to determine the concentration of an inhibitor required to reduce the kinase's activity by 50% (IC50). nih.gov These assays often involve measuring the phosphorylation of a substrate. nih.govnih.gov

Radiometric assays, which use radioactively labeled ATP, directly measure the incorporation of a phosphate (B84403) group into a substrate. nih.gov Non-radiometric methods, such as fluorescence-based and luciferase-based assays, are also widely used for high-throughput screening. nih.govluceome.com The choice of assay can be influenced by factors like the kinase's autophosphorylation activity. nih.gov The aminopyrazole scaffold has been incorporated into inhibitors of various kinases, including Cyclin-Dependent Kinase 2 (CDK2). nih.gov For example, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors. nih.gov

Table 1: Examples of Aminopyrazole-Based Kinase Inhibitors and their Activities

| Compound Class | Target Kinase | Reported Activity (IC50/Ki) | Reference |

|---|---|---|---|

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines | CDK2 | Ki = 0.005 µM for the most potent compound | nih.gov |

| 1H-Pyrazole Biaryl Sulfonamides | G2019S-LRRK2 | IC50 = 15 nM for an optimized compound | nih.gov |

| Pyrazole-based compounds | Bcr-Abl | IC50 = 14.2 nM for a specific derivative | mdpi.com |

Dipeptidyl Peptidase-IV (DPP-4) is a serine protease that is a key target in the treatment of type 2 diabetes. nih.govnih.gov DPP-4 inhibitors prevent the degradation of incretin (B1656795) hormones, which in turn stimulates insulin (B600854) secretion. nih.govnih.gov

Table 2: Examples of DPP-IV Inhibition by Various Compounds

| Compound | IC50 | Reference |

|---|---|---|

| Sitagliptin (positive control) | 0.73 µM | mdpi.com |

| Stellasterol | 427.39 µM | mdpi.com |

Cyclooxygenase (COX) enzymes are the targets of non-steroidal anti-inflammatory drugs (NSAIDs). oup.com There are two main isoforms, COX-1 and COX-2. Inhibition of COX-2 is associated with anti-inflammatory effects, while inhibition of COX-1 can lead to gastrointestinal side effects. mdpi.com Therefore, developing selective COX-2 inhibitors is a key goal in this area. mdpi.com

In vitro assays to determine COX inhibition and selectivity measure the production of prostaglandins. nih.gov These can be performed using purified enzymes or in a more physiologically relevant setting like a human whole blood assay. oup.comnih.gov The potency of an inhibitor is expressed as its IC50 value, and the ratio of IC50 values for COX-1 and COX-2 indicates its selectivity. oup.com Pyrazole derivatives, such as celecoxib (B62257), are well-known selective COX-2 inhibitors. nih.gov Studies on new pyrazole-pyridazine hybrids have identified compounds with higher COX-2 inhibitory action than celecoxib. rsc.org

Table 3: COX-2 Inhibition Data for Pyrazole Derivatives

| Compound/Derivative | Target | IC50 | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Kuwanon A | COX-2 | 14 µM | >7.1 | mdpi.com |

| Celecoxib (Reference) | COX-2 | - | >6.3 | mdpi.com |

| Pyrazole-pyridazine hybrid 5f | COX-2 | 1.50 µM | - | rsc.org |

| Pyrazole-pyridazine hybrid 6f | COX-2 | 1.15 µM | - | rsc.org |

DNA topoisomerase I (Top1) is an enzyme that plays a crucial role in DNA replication and is a target for anticancer drugs. nih.gov Inhibitors of Top1 can be classified as either "poisons," which stabilize the enzyme-DNA cleavage complex, or catalytic inhibitors, which block the enzyme's activity without stabilizing the complex. ekb.eg

The most common method to identify Top1 inhibitors is the DNA cleavage assay. nih.govresearchgate.net This assay uses a radiolabeled DNA substrate and detects the accumulation of cleaved DNA fragments in the presence of an inhibitor. nih.gov Variations of this assay can also determine if an inhibitor affects the forward cleavage or the religation step of the enzyme's action. nih.gov Pyrazolo[1,5-a]indole derivatives have been identified as catalytic inhibitors of both topoisomerase I and II. nih.gov

Table 4: Topoisomerase Inhibition by Pyrazole-Related Scaffolds

| Compound Class | Target | Reported Activity (IC50) | Mechanism | Reference |

|---|---|---|---|---|

| Pyrazolo[1,5-a]indole derivative GS-5 | Topoisomerase I | ~10 µM | Catalytic inhibitor | nih.gov |

| Imidazo[4,5-b]phenazine derivative 4e | Topoisomerase I | 29.25 µM | Topoisomerase poison | ekb.eg |

Cell-Free Enzyme Inhibition Assays

Carbonic Anhydrase Inhibition

No studies were identified that specifically evaluated the inhibitory activity of this compound against carbonic anhydrase isoforms. While various pyrazole-containing sulfonamides have been investigated as carbonic anhydrase inhibitors, data for this exact compound is not available. nih.govnih.govresearchgate.netrsc.org

Cell-Line Studies (Utilizing Non-Human Cell Lines and Human Cancer Cell Lines for Mechanistic Exploration)

Antiproliferative Activity against Various Cancer Cell Lines (e.g., MCF-7, A-549, HepG2, HeLa, HCT116, MDA-MB-231)

There is no published data on the antiproliferative or cytotoxic effects of this compound against the specified human cancer cell lines (MCF-7, A-549, HepG2, HeLa, HCT116, MDA-MB-231). While numerous other pyrazole derivatives have been assessed for such activities, this specific molecule has not been the subject of these investigations in the available literature. mdpi.commdpi.comnih.govresearchgate.net

Modulation of Specific Cellular Pathways (e.g., Caspase Activity, DNA Synthesis Inhibition)

Specific studies detailing the effects of this compound on cellular pathways, such as the induction of caspase activity or the inhibition of DNA synthesis, could not be located. The mechanisms of apoptosis, often involving caspases, are common targets for novel anticancer compounds, but research has not yet been published for this particular pyrazole derivative. nih.govumass.edunih.gov

Immunosuppressive Activity Assessments

No information is available regarding the assessment of this compound for immunosuppressive or immunomodulatory properties. nih.govnih.gov

Antifungal Activity Evaluation

There are no reports on the evaluation of this compound for activity against any fungal species. nih.govnih.govresearchgate.net

Antibacterial Activity Profiling

The antibacterial profile of this compound has not been documented in the scientific literature. Although the pyrazole scaffold is a feature in some antibacterial compounds, the activity of this specific molecule remains uninvestigated. nih.govnih.govresearchgate.net

Antibiofilm Activity Investigations

The formation of biofilms by pathogenic bacteria is a significant challenge in treating infections, as it confers resistance to conventional antibiotics. Research into novel chemical entities that can inhibit or disrupt biofilm formation is therefore of high interest. While direct studies on the antibiofilm activity of this compound are not extensively documented, investigations into structurally related pyrazole derivatives suggest that this scaffold is a promising starting point for the development of antibiofilm agents.

Studies have shown that certain pyrazole derivatives can reduce biofilm formation in various strains of Staphylococcus aureus, a bacterium known for its ability to form resilient biofilms. researchgate.net For instance, a series of N-phenyl-1H-pyrazole-4-carboxamide derivatives were evaluated for their ability to inhibit biofilm formation in three different S. aureus strains (ATCC 29213, ATCC 25923, and ATCC 6538). researchgate.net One of the most effective compounds, 1-(2,5-dichlorophenyl)-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide, demonstrated significant inhibition with IC50 values ranging from 2.3 to 32 µM across the tested strains. researchgate.net

Furthermore, other research on halogenated aminopyrazole derivatives has highlighted their broad-spectrum action against various bacterial strains. nih.gov Some of these compounds showed notable antibiofilm activity against Staphylococcus aureus ATCC25923, with a minimum biofilm inhibitory concentration (MBIC) of 230 μg/mL. nih.gov These findings indicate that the aminopyrazole core, which is central to the structure of this compound, is a viable framework for designing molecules with antibiofilm properties. The presence of substituents like halogens and carboxamide groups appears to play a crucial role in this activity. researchgate.netnih.gov

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. The aminopyrazole scaffold is a key feature in compounds designed to combat oxidative damage. nih.govnih.gov Edaravone, a potent antioxidant used clinically, features a pyrazolone (B3327878) core, and many of its analogs containing a 4-aminopyrazole structure have been synthesized and evaluated for their antioxidant potential. nih.gov

A study on 4-aminopyrazol-5-ol hydrochlorides, which are analogs of Edaravone, demonstrated significant antioxidant activity in various in vitro assays, including the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), FRAP (ferric reducing antioxidant power), and ORAC (oxygen radical absorbance capacity) tests. nih.gov The lead compound from this series, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH), showed high activity across all tests, with an ORAC value of 4.39 Trolox equivalents (TE). nih.gov

Quantum mechanics calculations suggest that the antioxidant activity of these aminopyrazoles, particularly in ABTS and FRAP assays, is realized through a single electron transfer (SET) mechanism. nih.gov In contrast, the radical-scavenging action measured by the ORAC test likely occurs via a hydrogen atom transfer (HAT) mechanism, which is dependent on the dissociation energy of the O-H bond. nih.gov The introduction of an amino group into the pyrazole nucleus has been confirmed as important for antioxidant activity. nih.gov These findings suggest that this compound, by virtue of its 4-aminopyrazole core, may possess antioxidant properties worthy of investigation.

Structure-Activity Relationships (SAR) in Aminopyrazole Derivatives

The aminopyrazole framework is a versatile scaffold in medicinal chemistry, and extensive structure-activity relationship (SAR) studies have been conducted to optimize its biological activities. nih.govresearchgate.net The functionalization of the pyrazole nucleus with amino groups at different positions has led to compounds with a wide range of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. researchgate.net

Key SAR insights for aminopyrazole derivatives include:

Substituents on the Pyrazole Ring: The nature and position of substituents on the pyrazole ring significantly influence activity. For example, in a series of 5-aminopyrazolyl acylhydrazones and amides, the decoration at positions 1, 3, and 4 of the phenylamino (B1219803) pyrazole nucleus was critical for their antiproliferative and antioxidant properties. nih.gov

The Amino Group: The presence of a free amino group (NH2) is often crucial. For instance, an X-ray crystal structure of a 5-aminopyrazole derivative bound to p38 MAP kinase revealed a unique hydrogen bond between the exocyclic amine of the inhibitor and a threonine residue in the enzyme's binding pocket, which contributes to its high selectivity. researchgate.net

Substituents on Attached Phenyl Rings: Modifications to phenyl rings attached to the pyrazole core are a common strategy for optimization. In a series of FGFR inhibitors, adding acrylamide (B121943) electrophiles to a phenyl ring allowed for covalent targeting of a cysteine residue on the kinase, enhancing potency against both wild-type and mutant enzymes. Similarly, for anti-HIV agents derived from phenylpyrazoles, optimization of the benzyl (B1604629) group and the pyrazole ring led to a six-fold increase in potency.

These SAR studies underscore the chemical tractability of the aminopyrazole scaffold. For this compound, the methanesulfonyl group at the N1 position represents a key structural feature that differentiates it from many derivatives in the literature and would be a primary focus in understanding its specific biological profile.

Investigation of Biochemical Pathway Modulation

Aminopyrazole derivatives have been shown to modulate several critical biochemical pathways, primarily through the inhibition of protein kinases. researchgate.net Kinases are key regulators of cellular signaling, and their dysregulation is a hallmark of diseases like cancer and inflammatory disorders.

p38 MAP Kinase Inhibition: A novel class of 5-aminopyrazole derivatives was identified as highly selective and orally bioavailable inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response. researchgate.net These compounds bind to the ATP binding pocket of the kinase, and their selectivity is enhanced by a specific hydrogen bond formed by the pyrazole's amino group. researchgate.net

Fibroblast Growth Factor Receptor (FGFR) Inhibition: A series of 3-aminopyrazoles were developed as potent inhibitors of FGFR2 and FGFR3, which are receptor tyrosine kinases that drive the growth of various tumors. These inhibitors were designed to overcome common resistance mechanisms, such as the "gatekeeper" mutation, by covalently modifying a cysteine residue in the P-loop of the kinase.

Glycogen Synthase Kinase-3 (GSK-3) Inhibition: Chemoinformatic analysis of an aminopyrazole derivative with an anti-proliferative profile suggested that inhibition of protein kinases, particularly GSK-3, was its most probable mechanism of action.

Potential Applications Beyond Biomedicine

Agrochemical Research Applications (e.g., Insecticidal Activity of Pyrazoles)

The pyrazole (B372694) scaffold is a well-established pharmacophore in the agrochemical industry, with numerous derivatives commercialized as insecticides and fungicides. The efficacy of these compounds often stems from their ability to interfere with vital biological processes in pests. For instance, many pyrazole-based insecticides act as mitochondrial electron transport inhibitors, disrupting energy production in insects.

Research into various pyrazole derivatives has demonstrated significant insecticidal activity against a broad spectrum of agricultural pests. Studies have shown that modifications to the pyrazole ring, such as the introduction of different substituent groups, can greatly influence the potency and selectivity of the insecticidal effects. For example, the presence of a halogen atom, amide, ester, or ether group at the 3-position of the pyrazole ring has been shown to significantly affect insecticidal activity.

Given this context, 1-methanesulfonyl-1H-pyrazol-4-amine could be a candidate for agrochemical research. The methanesulfonyl group, a strong electron-withdrawing group, could influence the molecule's interaction with biological targets. The amine group at the 4-position offers a site for further chemical modification, allowing for the synthesis of a library of derivatives with potentially enhanced insecticidal or fungicidal properties.

Below is a table summarizing the insecticidal activity of various pyrazole derivatives against common agricultural pests, illustrating the potential of this class of compounds.

| Compound Class | Target Pest(s) | Activity/Efficacy |

| Pyrazole Amides | Plutella xylostella, Helicoverpa armigera | Notable control at concentrations of 5-10 mg/L |

| N-Pyridylpyrazole Derivatives | Lepidoptera pests (P. xylostella, S. exigua) | Good insecticidal activities, with some compounds showing LC50 values around 5-16 mg/L |

| Pyrazole-5-carboxamides | Cotton bollworm (Helicoverpa armigera), bean aphid (Aphis craccivora) | High insecticidal activity, with some compounds showing 60% stomach activity at 5 mg/kg |

This table is for illustrative purposes and shows the general activity of the pyrazole class of compounds.

Catalyst Development Research

The nitrogen atoms in the pyrazole ring possess lone pairs of electrons, making them excellent ligands for coordinating with metal ions. This property has led to the extensive use of pyrazole derivatives in the development of catalysts for a variety of organic transformations. Pyrazole-containing ligands can be tailored to create specific coordination environments around a metal center, thereby influencing the catalyst's activity, selectivity, and stability.

Protic pyrazoles, which have an N-H group, can act as proton-responsive ligands, participating in metal-ligand cooperation to facilitate catalytic cycles. The acidity of the pyrazole N-H proton can be tuned by the substituents on the ring, which in turn affects the catalytic properties of the resulting metal complex.

In the case of this compound, the two nitrogen atoms of the pyrazole ring and the nitrogen of the amine group can all act as potential coordination sites. This could allow for the formation of multidentate ligands, which can form highly stable complexes with transition metals. Such complexes could be investigated as catalysts for reactions such as oxidation, hydrogenation, and carbon-carbon bond formation. The methanesulfonyl group could also play a role in modulating the electronic properties of the ligand and, consequently, the catalytic activity of the metal center. Pyrazole derivatives have been successfully used as N-donor ligands for transition metals like palladium, iron, cobalt, ruthenium, copper, and nickel in various C-C coupling reactions.

| Type of Pyrazole-Based Catalyst | Catalytic Application |

| Pyrazole-phosphine ligands | Suzuki and Heck cross-coupling reactions |

| Pyrazole-based N-heterocyclic carbene (NHC) ligands | Olefin metathesis |

| Pyrazole-containing metal-organic frameworks (MOFs) | Heterogeneous catalysis for various organic transformations |

This table provides examples of the catalytic applications of the broader pyrazole class.

Supramolecular Chemistry and Material Science Contexts (General Pyrazole Applications)

The ability of the pyrazole ring to participate in hydrogen bonding (via the N-H group) and coordinate with metal ions makes it a valuable building block in supramolecular chemistry and material science. These interactions can be exploited to construct well-defined, self-assembled structures with interesting properties and functions.

Metal-Organic Frameworks (MOFs): Pyrazole derivatives are widely used as organic linkers in the synthesis of MOFs. acs.orgresearchgate.net These crystalline materials consist of metal ions or clusters connected by organic ligands, forming porous structures with high surface areas. Pyrazolate-based MOFs have shown promise in applications such as gas storage and separation, and catalysis. acs.orgrsc.org The specific functional groups on the pyrazole linker can be used to tune the properties of the MOF. For this compound, the amine and methanesulfonyl groups could provide additional functional sites within the pores of a MOF, potentially leading to materials with enhanced selectivity for certain molecules. For instance, pyrazolate-based MOFs with open metal sites have been shown to be effective for iodine capture from water. rsc.org

Luminescent Materials and Sensors: The pyrazole scaffold is also found in a variety of fluorescent and luminescent materials. nih.govresearchgate.net The electronic properties of the pyrazole ring can be modified by attaching different substituents, leading to compounds that emit light of various colors. These materials have potential applications in organic light-emitting diodes (OLEDs), fluorescent probes for detecting metal ions, and bioimaging. nih.govnih.gov The presence of the methanesulfonyl and amine groups in this compound could influence its photophysical properties, making it a candidate for investigation in the development of new functional materials. Pyrazole derivatives have been incorporated into fluorescent sensors that exhibit a "turn on" response in the presence of specific metal ions like Zn2+, Cd2+, and Fe3+. nih.gov

Supramolecular Assembly: The N-H group of the pyrazole ring is a hydrogen bond donor, while the other nitrogen atom is a hydrogen bond acceptor. This allows pyrazole derivatives to form various self-assembled structures, such as dimers, trimers, and catemers, through hydrogen bonding. researchgate.net These supramolecular assemblies are of fundamental interest in crystal engineering and could lead to the development of new materials with tailored solid-state properties.

| Application Area | Role of Pyrazole Derivatives |

| Metal-Organic Frameworks (MOFs) | Organic linkers to create porous, crystalline materials for gas storage, separation, and catalysis. acs.orgresearchgate.netrsc.org |

| Luminescent Materials | Core scaffold for fluorescent dyes and phosphorescent complexes for OLEDs and sensors. nih.govresearchgate.netnih.gov |

| Supramolecular Polymers | Monomeric units that self-assemble through hydrogen bonding to form polymeric chains. |

This table highlights general applications of pyrazole derivatives in material science.

Future Directions and Research Challenges

Development of Novel and Efficient Synthetic Strategies for 1-Methanesulfonyl-1H-pyrazol-4-amine and Analogs

The synthesis of highly functionalized pyrazoles, such as this compound, often presents significant challenges in terms of regioselectivity, yield, and scalability. While classical methods for pyrazole (B372694) synthesis are well-established, their application to complex, multi-functionalized derivatives can be inefficient and environmentally taxing. Future research must, therefore, focus on the development of novel and efficient synthetic strategies.

One promising avenue is the exploration of flow chemistry and microwave-assisted synthesis . These technologies offer precise control over reaction parameters, leading to shorter reaction times, higher yields, and improved safety profiles. For instance, the synthesis of pyrazole-4-sulfonamide derivatives has been shown to benefit from optimized reaction conditions, which could be further enhanced through the application of these modern techniques nih.gov.

Furthermore, the development of one-pot, multi-component reactions (MCRs) represents a highly attractive strategy for the synthesis of this compound analogs. MCRs offer a streamlined approach to complex molecule synthesis, reducing the number of purification steps and minimizing waste. Research into novel catalytic systems, including the use of transition metals or organocatalysts, could unlock new MCR pathways for the efficient construction of the desired pyrazole scaffold.

The synthesis of chiral analogs of this compound is another area ripe for exploration. The introduction of stereocenters could have a profound impact on the biological activity of these compounds. The development of asymmetric synthetic routes, employing chiral catalysts or auxiliaries, will be crucial for accessing enantiomerically pure forms of these pyrazole derivatives.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Flow Chemistry | Improved control, scalability, and safety | Optimization of reaction parameters for sulfonylated pyrazoles |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Development of solvent-free or green solvent-based protocols |

| Multi-Component Reactions | Increased efficiency, reduced waste | Discovery of novel catalytic systems for one-pot synthesis |

| Asymmetric Synthesis | Access to enantiomerically pure compounds | Design of chiral catalysts and auxiliaries for stereoselective synthesis |

Advanced Computational Approaches for Predictive Modeling and Mechanistic Understanding

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound and its analogs, advanced computational approaches can provide invaluable insights into their structure-activity relationships (SAR), pharmacokinetic properties (ADME/Tox), and reaction mechanisms.

Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), can be employed to elucidate the electronic structure, reactivity, and spectroscopic properties of these compounds. This information is crucial for understanding their interaction with biological targets and for designing more potent and selective analogs. For example, DFT studies have been successfully used to understand the stability and reactivity of novel pyrazole derivatives researchgate.net.

Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the binding modes of this compound analogs to specific protein targets. These simulations can help to identify key interactions and guide the rational design of new inhibitors with improved affinity and selectivity. Such studies have been instrumental in the development of other pyrazole-based inhibitors researchgate.net.

The development of Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms will be essential for navigating the vast chemical space of this compound analogs. By correlating structural features with biological activity, these models can predict the potency of new compounds, thereby accelerating the drug discovery process.

| Computational Method | Application | Potential Impact |

| Quantum Mechanics (QM) | Electronic structure and reactivity analysis | Mechanistic understanding and rational design |

| Molecular Docking | Prediction of protein-ligand binding modes | Identification of key interactions for inhibitor design |

| Molecular Dynamics (MD) | Simulation of dynamic behavior of ligand-protein complexes | Elucidation of binding kinetics and conformational changes |

| QSAR and Machine Learning | Predictive modeling of biological activity | High-throughput screening and lead optimization |

Exploration of New Biological Targets and Mechanisms of Action for Aminopyrazoles

The aminopyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities mdpi.com. A key future direction for this compound is the systematic exploration of its potential biological targets and mechanisms of action.

Kinase inhibition remains a highly promising area of investigation. Many pyrazole derivatives are potent kinase inhibitors, and the specific substitution pattern of this compound may confer selectivity towards certain kinases implicated in diseases such as cancer and inflammation. High-throughput screening against a panel of kinases, followed by detailed enzymatic and cellular assays, will be crucial for identifying novel therapeutic targets.

Beyond kinases, the exploration of other enzyme families, such as cyclooxygenases (COX) and matrix metalloproteinases (MMPs) , could reveal new therapeutic opportunities. The anti-inflammatory properties of some pyrazole derivatives are attributed to their inhibition of COX enzymes mdpi.com.